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Compound Name: 3-Methyl-1-phenylbutan-2-ol

Cat. No.: B1194085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core properties of 3-Methyl-1-
phenylbutan-2-ol (CAS No: 705-58-8), a secondary aryl alkyl alcohol. It is intended to be a

valuable resource for researchers, scientists, and professionals in drug development. This

document collates available data on its chemical and physical characteristics, safety and

handling, and known biological effects. While a detailed, peer-reviewed synthesis protocol for

this specific molecule is not readily available in the public domain, a logical synthetic workflow

is proposed based on established chemical principles. Currently, there is a lack of information

regarding its specific signaling pathways and mechanism of action.

Chemical and Physical Properties
3-Methyl-1-phenylbutan-2-ol is a benzene derivative belonging to the class of aromatic

alcohols.[1] Its fundamental properties are summarized in the tables below, combining both

experimental and computed data.

Table 1: General Information
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Property Value Source

IUPAC Name 3-methyl-1-phenylbutan-2-ol [2]

CAS Number 705-58-8 [3]

Molecular Formula C₁₁H₁₆O [3]

Molecular Weight 164.24 g/mol [3]

Canonical SMILES CC(C)C(CC1=CC=CC=C1)O [2]

InChIKey
AFLKKLSCQQGOEK-

UHFFFAOYSA-N
[2]

Synonyms
1-Phenyl-3-methyl-2-butanol,

α-Isopropyl-phenethyl alcohol
[2]

Table 2: Physical Properties
Property Value Source

Physical Form Liquid [4]

Boiling Point 184.3 °C at 760 mmHg
German-language chemical

encyclopedia

Density 0.965 g/cm³
German-language chemical

encyclopedia

Refractive Index 1.513
German-language chemical

encyclopedia

Flash Point 71.6 °C
German-language chemical

encyclopedia

Table 3: Computed Physicochemical Properties
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Property Value Source

XLogP3 2.9 [2]

Topological Polar Surface Area 20.2 Å² [5]

Rotatable Bond Count 3 [5]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
1 [5]

Monoisotopic Mass 164.120115130 Da [2]

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 3-Methyl-1-phenylbutan-
2-ol from a peer-reviewed journal is not readily available, a plausible synthetic route can be

conceptualized based on standard organic chemistry reactions. The most logical approach

would involve the reduction of the corresponding ketone, 3-methyl-1-phenylbutan-2-one.

Proposed Synthetic Workflow
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Step 1: Friedel-Crafts Acylation

Step 2: Ketone Reduction

Purification

Benzene

3-Methyl-1-phenylbutan-2-one

Toluene (solvent)

Isovaleryl chloride AlCl₃ (catalyst)

NaBH₄ or LiAlH₄

3-Methyl-1-phenylbutan-2-ol

Methanol or Diethyl ether

Crude Product

Pure 3-Methyl-1-phenylbutan-2-ol

Distillation or
Column Chromatography

Click to download full resolution via product page

A plausible two-step synthesis workflow for 3-Methyl-1-phenylbutan-2-ol.

Chemical Reactivity
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The chemical reactivity of 3-Methyl-1-phenylbutan-2-ol is characteristic of a secondary

alcohol. One notable reaction is acid-catalyzed dehydration. In this reaction, the hydroxyl group

is protonated, followed by the loss of a water molecule to form a carbocation. The subsequent

elimination of a proton can lead to the formation of different alkenes. The major product of this

reaction is predicted to be 3-methyl-1-phenylbut-1-ene, as the resulting double bond is

conjugated with the phenyl ring, leading to a more thermodynamically stable product.[6][7]

Biological and Toxicological Profile
The primary application of 3-Methyl-1-phenylbutan-2-ol appears to be as a fragrance

ingredient.[1][3] A toxicologic and dermatologic review has been conducted on this compound

in the context of its use in perfumes.[1]

Available data includes assessments of its physical properties and potential for mucous

membrane (eye) irritation.[1] It is described as not causing irritation or sensitization.[3]

However, for a comprehensive safety assessment, it is recommended to refer to the broader

evaluation of the Aryl Alkyl Alcohols group.[1] There is a lack of publicly available data on its

specific pharmacological activities, mechanism of action, or its interaction with biological

signaling pathways.

A study on the subchronic toxicity of the related compound 3-methyl-1-butanol in rats indicated

a no-observable-adverse-effect-level (NOAEL) of 4000 p.p.m. for males and 16,000 p.p.m. for

females when administered in drinking water.[8] While not directly applicable to 3-Methyl-1-
phenylbutan-2-ol, this information on a structural analogue may be of interest.

Safety and Handling
Based on available safety data sheets, 3-Methyl-1-phenylbutan-2-ol is assigned the following

GHS hazard statements: H227 (Combustible liquid), H302 (Harmful if swallowed), H315

(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory

irritation).[4]

Precautionary Statements:

Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other

ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using
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this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective

gloves/ eye protection/ face protection).[4]

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel

unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED:

Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN

EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell),

P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention),

P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off

contaminated clothing and wash before reuse), P370+P378 (In case of fire: Use... to

extinguish).[4]

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed),

P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[4]

Disposal: P501 (Dispose of contents/container to...).[4]

It is important to consult the full safety data sheet (SDS) from the supplier before handling this

compound.

Spectroscopic Data
While detailed experimental spectra are not readily available in the public domain, predicted

NMR spectra can be found on platforms like Guidechem.[5] For researchers, it would be

imperative to acquire and interpret experimental ¹H NMR, ¹³C NMR, and mass spectrometry

data to confirm the identity and purity of synthesized or purchased 3-Methyl-1-phenylbutan-2-
ol.

Conclusion
3-Methyl-1-phenylbutan-2-ol is a secondary aryl alkyl alcohol with established basic physical

and chemical properties. Its primary known application is in the fragrance industry, and

toxicological reviews have focused on its dermatological effects. There is a significant gap in

the scientific literature regarding detailed, peer-reviewed experimental protocols for its

synthesis and, more notably, its potential biological activities and signaling pathways. The

proposed synthetic workflow provides a logical starting point for its laboratory preparation.
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Further research is warranted to elucidate its pharmacological and toxicological profile to

assess its potential for applications beyond the fragrance industry, particularly in the realm of

drug development.

Disclaimer
This document is intended for informational purposes only and should not be used as a

substitute for professional scientific or medical advice. Always consult the relevant safety data

sheets and peer-reviewed literature before handling any chemical substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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